
4-Phenylbut-2-YN-1-amine
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Overview
Description
4-Phenylbut-2-YN-1-amine is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
4-Phenylbut-2-YN-1-amine has been explored for its potential therapeutic uses, particularly in the development of anticancer agents and other pharmaceutical compounds.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. A study focused on synthesizing various derivatives demonstrated that certain modifications enhanced anticancer activity against multiple human tumor cell lines, including HeLa and MCF-7 cells, with IC50 values indicating effective cytotoxicity .
Table 1: Anticancer Activity of this compound Derivatives
Compound Derivative | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | HeLa | 5 |
Derivative B | MCF-7 | 7 |
Derivative C | HCT-116 | 3 |
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of various organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Synthesis of Quinoxalines
One notable application is in the synthesis of quinoxalines and related compounds. Researchers have developed protocols that utilize this compound as a precursor for creating complex nitrogen-containing heterocycles. These reactions often involve cyclization processes that yield high-purity products .
Case Study: Quinoxaline Synthesis
In a specific study, the compound was subjected to catalytic conditions that resulted in the formation of quinoxaline derivatives with good yields. The reaction conditions were optimized to enhance product formation while minimizing by-products .
Enzyme-Catalyzed Reactions
This compound has been used as a substrate in enzyme-catalyzed reactions, particularly in transaminase reactions, which are essential for synthesizing chiral amines.
Transaminase Reactions
Using engineered transaminases, researchers have achieved high conversions and enantioselectivities when employing this compound as a substrate. The flexibility of this compound allows for favorable interactions within the enzyme's active site, leading to improved reaction outcomes .
Table 2: Enzyme-Catalyzed Reactions Involving this compound
Enzyme | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|
Chromobacterium violaceum | 99 | >99 |
Engineered ATA enzymes | 80 - 99 | 78 - 99 |
Chemical Properties and Safety Profile
Understanding the chemical properties and safety profile of this compound is crucial for its application in research and industry.
Physical Properties
The compound has a molecular formula of C10H11N and exhibits a melting point that varies based on purity and formulation. It has been characterized by its density (approximately 1.0g cm3) and boiling point (around 267.9 C) .
Toxicological Studies
Toxicological evaluations indicate that this compound possesses a favorable safety profile at therapeutic doses. In vivo studies have shown no significant adverse effects, making it a candidate for further pharmacological development .
Properties
CAS No. |
91375-44-9 |
---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-phenylbut-2-yn-1-amine |
InChI |
InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,8-9,11H2 |
InChI Key |
IVGUVVWQZREBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC#CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.